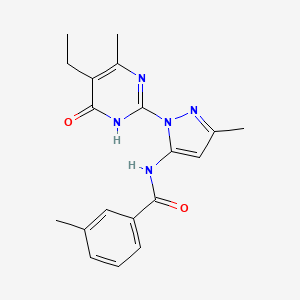![molecular formula C19H19ClN2O3S B2933213 N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-54-0](/img/structure/B2933213.png)
N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a sulfonamide group, and a chlorophenethyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
作用机制
Target of Action
The primary targets of this compound are enzymes such as dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is important for the production of folate, a vital component for DNA synthesis and cell division . Carbonic anhydrase is involved in maintaining pH balance and fluid balance in the body .
Mode of Action
The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the formation of dihydrofolate and tetrahydrofolate, essential components for bacterial DNA growth and cell division .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, the compound disrupts the folate synthesis pathway in bacteria . This leads to a deficiency of tetrahydrofolate, a coenzyme required for the synthesis of purines and pyrimidines, which are the building blocks of DNA . As a result, bacterial DNA synthesis and cell division are inhibited .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The inhibition of bacterial DNA synthesis and cell division by the compound results in a bacteriostatic effect . . This allows the immune system to effectively eliminate the bacteria.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit its antibacterial action . Additionally, the compound’s action may be affected by the pH of the environment, as this can influence the ionization state of the compound and its ability to cross cell membranes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with chlorosulfonic acid, followed by neutralization with ammonia.
Attachment of the Chlorophenethyl Group: The final step involves the alkylation of the quinoline-sulfonamide intermediate with 4-chlorophenethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has several applications in scientific research:
相似化合物的比较
Similar Compounds
N-(quinoline-8-yl) quinoline-8-sulfonamide: Similar structure but lacks the chlorophenethyl group.
4-quinolinecarboxylic acid: Contains a quinoline core but different functional groups.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness
N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenethyl group enhances its potential as a therapeutic agent by increasing its ability to interact with specific molecular targets involved in cancer proliferation .
属性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c20-16-4-1-13(2-5-16)7-9-21-26(24,25)17-11-14-3-6-18(23)22-10-8-15(12-17)19(14)22/h1-2,4-5,11-12,21H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUBKCRPLUREQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2933131.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2933134.png)

![(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol](/img/structure/B2933138.png)

![3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2933141.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2933147.png)
![5-[(4-methoxyphenyl)methyl]-4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2933149.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide](/img/structure/B2933152.png)
![Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B2933153.png)
